4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-(1-pyrrolidinyl)pyridine
Overview
Description
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Both of these rings are common in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring also contribute to its biological activity .Scientific Research Applications
Synthesis and Material Properties
Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties
This study presents the synthesis of new diamines incorporating pyridine and trifluoromethylphenyl groups, used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers are highlighted for their solubility in organic solvents, high glass transition temperatures, and thermal stability. The materials exhibit low dielectric constants and high transparency, making them potential candidates for electronic applications (Xiao-Ling Liu et al., 2013).
Highly Thermally Stable, Organosoluble, and Hydrophobic Polyimides with Pyrrolidinylphenyl Pendant Groups and Pyridine Units
A novel diamine monomer was synthesized and used to prepare a series of aromatic polyimides. These polymers demonstrated excellent solubility, outstanding thermal properties, and hydrophobic characteristics. The glass transition temperatures exceeded 354°C, showcasing their potential for advanced material applications (Chan-juan Liu et al., 2019).
Chemical Reactions and Mechanisms
Improvement on the Synthesis of (R)-3-(Butyldimethylsilyloxy)butyl Phenyl Sulfide
This paper discusses the improved synthesis of a related compound using 4-(dimethylamino)pyridine as a catalyst, achieving high yield and overall efficiency. It exemplifies the utility of pyridine derivatives in facilitating organic synthesis reactions (Liang Wen-jun, 2007).
Quantum chemical and steered molecular dynamics studies for one pot solution to reactivate aged acetylcholinesterase with alkylator oxime
This research explores the design of a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited AChE, highlighting the potential of pyridine-containing compounds in biochemical applications (N. Chandar et al., 2014).
Applications in Organic Electronics and Catalysis
Colour tuning by the ring roundabout [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands
This study reports on cationic bis-cyclometallated iridium(III) complexes with electron-withdrawing sulfone substituents, which are green or blue emitters. The work demonstrates the utility of pyridine derivatives in the development of materials for light-emitting electrochemical cells, emphasizing their role in electronic and photonic applications (Cathrin D. Ertl et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial orientation in the molecule .
Mode of Action
The mode of action would depend on the specific target and how this compound interacts with it. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. The presence of a pyrrolidine ring can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. Generally, the goal of such compounds is to modulate the activity of their target to achieve a therapeutic effect .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s structure, including the pyrrolidine ring, can affect its sensitivity to these factors .
Properties
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-6-8-16(9-7-13)23(21,22)17-14(2)12-15(3)19-18(17)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCWLVYOSMROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322359 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478245-32-8 | |
Record name | 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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